molecular formula C9H7NO2 B1294881 4-Phenyl-4-oxazolin-2-one CAS No. 34375-80-9

4-Phenyl-4-oxazolin-2-one

Cat. No. B1294881
CAS RN: 34375-80-9
M. Wt: 161.16 g/mol
InChI Key: FXJBHVJHXKVCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-4-oxazolin-2-one is a type of heterocyclic compound . It is used as a chiral auxiliary in stereoselective transformations . It is also used for α-amino acid synthesis and the preparation of β-lactam antibiotics .


Synthesis Analysis

The synthesis of 4-Phenyl-4-oxazolin-2-one involves an efficient approach toward the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. This approach is based on a combination of an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks .


Molecular Structure Analysis

The molecular formula of 4-Phenyl-4-oxazolin-2-one is C9H7NO2 . It has a molecular weight of 161.16 .


Chemical Reactions Analysis

4-Phenyl-4-oxazolin-2-one undergoes two primary photochemical processes: geometric isomerization and hydrogen abstraction from solvent .


Physical And Chemical Properties Analysis

4-Phenyl-4-oxazolin-2-one is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.

Scientific Research Applications

Asymmetric Synthesis and Ligand Application

  • 4-Phenyl-4-oxazolin-2-one derivatives have been utilized as chiral ligands in asymmetric synthesis. For example, they have been used in the asymmetric phenyl transfer reaction to aromatic aldehydes, showcasing moderate enantioselectivities and good yields (Bolm, Zani, Rudolph, & Schiffers, 2004).

Organic Chemistry and Synthesis

  • The compound has been involved in organic chemistry reactions, such as in the bromotriphenylphosphonium salt-promoted tandem one-pot cyclization process to create optically active 2-Aryl-1,3-oxazolines (Jiang, Yuan, Wan, Yang, Deng, & Hao, 2010).
  • In coordination chemistry, 4,5-Dihydro-1,3-oxazole ligands, including 4-Phenyl-4-oxazolin-2-one, have been widely used as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses (Gómez, Muller, & Rocamora, 1999).

Photochemical Applications

  • The compound has found use in photochemical applications, such as in the synthesis of specific oxazoline derivatives and their subsequent thermal dimerization (Gakis, Märky, Hansen, Heimgartner, Schmid, & Oberhänsli, 1976).

Polymer Science

  • 4-Phenyl-4-oxazolin-2-one has been employed in polymer science, particularly in the reactive processing applications and in the formation of multiphase polymer blends via in-situ cationic melt phase polymerization (Müller, Wörner, & Mülhaupt, 1995).

Organometallic Chemistry

  • In organometallic chemistry, the compound has been used in the synthesis of palladium complexes, which have potential applications in catalysis (Izumi, Watabe, & Kasahara, 1981).

Agricultural Chemistry

Safety And Hazards

4-Phenyl-4-oxazolin-2-one may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with nausea, vomiting, and diarrhea . It is recommended to use proper personal protective equipment when handling this chemical .

properties

IUPAC Name

4-phenyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJBHVJHXKVCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955922
Record name 4-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-4-oxazolin-2-one

CAS RN

34375-80-9
Record name 4-Oxazolin-2-one, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034375809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Phenyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxyacetophenone (10.0 g, 73.4 mmol) and potassium cyanate (11.9 g, 147 mmol) in isopropanol (50 ml) was added dropwise acetic acid (10.1 ml, 176 mmol) at 50° C., and the mixture was stirred at 50° C. for 5 hours. The reaction mixture was poured to water and extracted with ethyl acetate. The extract was washed with water and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:2) to give 4.83 g (40.9%) of the desired product as a solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
40.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Phenyl-4-oxazolin-2-one
Reactant of Route 2
4-Phenyl-4-oxazolin-2-one
Reactant of Route 3
4-Phenyl-4-oxazolin-2-one
Reactant of Route 4
Reactant of Route 4
4-Phenyl-4-oxazolin-2-one
Reactant of Route 5
Reactant of Route 5
4-Phenyl-4-oxazolin-2-one
Reactant of Route 6
4-Phenyl-4-oxazolin-2-one

Citations

For This Compound
20
Citations
MF Saettone - The Journal of Organic Chemistry, 1966 - ACS Publications
… The latter reaction was extended to 3-benzyl-4-phenyl-4-oxazolin-2-one (Ilia) with analogous results.The reaction of Xlllb with secondary amines leads toring opening and formation of a-…
Number of citations: 27 pubs.acs.org
MF Saettone, A Marsili - Tetrahedron Letters, 1966 - Elsevier
… Hyarolysis of the carbanilate Vb (mp 143~145'1, obtained from 3-g-tolyl-4-phenyl-4-oxazolin-2-one (XII, mE 113-114) through the usual reaction sequence, afforded I and 4-(_m-…
Number of citations: 6 www.sciencedirect.com
RM Rodehorst - 1974 - search.proquest.com
… 2-Phenyl-2oxiryl isocyanate rearranged to 4-phenyl-4-oxazolin-2-one when chromatographed on silic a gel, 2-ethoxyoxiryl Isocyanate polymerized on silic a gel and 2-(m-…
Number of citations: 2 search.proquest.com
RM Rodehorst, TH Koch - Journal of the American Chemical …, 1975 - ACS Publications
… column chromatography resulted in the formation of 4-phenyl4-oxazolin-2-one (8a) in 45% isolated … rearrangement to the previously isolated 4-phenyl-4-oxazolin-2-one (8a). Similarly …
Number of citations: 49 pubs.acs.org
F Bottari, E Nannipieri, MF Saettone… - Journal of Medicinal …, 1972 - ACS Publications
… One of the “myotonic-analeptic” compounds, viz., 4-phenyl-4-oxazolin-2-one, was obtained, through oxidation and cyclization, from the muscle relaxant drug, 2-hydroxy-2-phenylethyl …
Number of citations: 13 pubs.acs.org
LR Swett, RG Stein, ET Kimura - Journal of Medicinal Chemistry, 1972 - ACS Publications
§ A literature reference10 indicated for a compd, mp 175-177, either structure 11 or the isomeric structure of 5-phenyl-4-oxazolin-2-one. Thehypothesis was also advanced that …
Number of citations: 16 pubs.acs.org
R Filler, YS Rao - Advances in Heterocyclic Chemistry, 1977 - Elsevier
Publisher Summary This chapter considers the recently reported 2-oxazolin-5-ones and 3-oxazolin-5-ones. The classical Erlenmeyer synthesis of azlactones, which includes …
Number of citations: 43 www.sciencedirect.com
TH Koch, RM Rodehorst - Tetrahedron Letters, 1972 - Elsevier
1972, Abstract ORGN-26.(4) 2-Phenyl-2-oxazolin-4-one was prepared by an intramolecular displacement reaction of N-(chloroacetyl) benzamide. AJ Gordon, Research, Petroleum …
Number of citations: 35 www.sciencedirect.com
VE Marquez, JW Cranston, RW Ruddon… - Journal of Medicinal …, 1972 - ACS Publications
… One of the “myotonic-analeptic” compounds, viz., 4-phenyl-4-oxazolin-2-one, was obtained, through oxidation and cyclization, from the muscle relaxant drug, 2-hydroxy-2-phenylethyl …
Number of citations: 42 pubs.acs.org
TH Koch, DR Anderson, JM Burns, GC Crockett… - Organic Chemistry and …, 1978 - Springer
… gel column chromatography results in the formation of 4-phenyl-4-oxazolin-2-one (66) in 45% … with silica gel results in rearrangement to 4-phenyl-4-oxazolin-2-one (66). Similarly 2-(m-…
Number of citations: 5 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.